CAY10434

CYP4A11 20-HETE Enzyme Inhibition

CAY10434 is a potent, selective inhibitor of the 20-HETE synthase cytochrome P450 4A11 (CYP4A11), a key enzyme in the ω-hydroxylation of arachidonic acid. It exhibits an IC50 of 8.8 nM in human renal microsomes and demonstrates significant selectivity over other CYP450 isoforms, being nearly 200 times less potent against CYP1A, CYP1C, and CYP3A enzymes.

Molecular Formula C17H25N3O
Molecular Weight 287.4 g/mol
Cat. No. B024110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAY10434
Synonyms6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine
Molecular FormulaC17H25N3O
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESCN(C)CCCCCCOC1=CC=C(C=C1)N2C=CN=C2
InChIInChI=1S/C17H25N3O/c1-19(2)12-5-3-4-6-14-21-17-9-7-16(8-10-17)20-13-11-18-15-20/h7-11,13,15H,3-6,12,14H2,1-2H3
InChIKeyFIFQJYUSSPRJIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CAY10434: A Potent and Selective CYP4A11 Inhibitor for 20-HETE Pathway Research


CAY10434 is a potent, selective inhibitor of the 20-HETE synthase cytochrome P450 4A11 (CYP4A11), a key enzyme in the ω-hydroxylation of arachidonic acid. It exhibits an IC50 of 8.8 nM in human renal microsomes [1] and demonstrates significant selectivity over other CYP450 isoforms, being nearly 200 times less potent against CYP1A, CYP1C, and CYP3A enzymes . This pharmacological profile makes it a critical tool for dissecting the specific role of 20-HETE in vascular and renal physiology.

CYP4A11 pathway inhibition studies in vascular and renal research
Isoform-selectivity assay context for 20-HETE synthesis attribution
Functional vascular contractility assays requiring CYP4A11-specific modulation

Why CAY10434 Cannot Be Replaced by Other CYP4A or 20-HETE Synthase Inhibitors


While several inhibitors target the CYP4A family or 20-HETE synthesis, their isoform selectivity and off-target profiles differ significantly. HET0016, for example, potently inhibits CYP4A11 (IC50 ~8.9 nM) , but also exhibits strong inhibition of CYP4F2 and CYP4F3B [1]. Similarly, DDMS and 17-ODYA lack the specific CYP4A11 selectivity of CAY10434, which is nearly 200-fold selective over CYP1A, 1C, and 3A isoforms [2]. These differences in selectivity mean that substituting CAY10434 with a broader-spectrum inhibitor can confound experimental results by introducing off-target effects on other CYP-mediated pathways, leading to ambiguous conclusions about the specific role of CYP4A11 and 20-HETE in the system under study.

Off-target CYP inhibition

Broader-spectrum inhibitors like HET0016 may introduce CYP2C9, CYP2D6, or CYP3A4 effects, confounding 20-HETE pathway interpretation.

Selectivity profile mismatch

DDMS and 17-ODYA lack the consistent ~200-fold selectivity window of CAY10434, potentially altering isoform-specific conclusions.

Functional endpoint variability

Substituting CAY10434 with less selective inhibitors may produce divergent vascular contractility responses, complicating data reproducibility.

CAY10434: Quantitative Differentiation Evidence for Procurement Decisions


Potency and Isoform Selectivity: CAY10434 vs. HET0016 and Epalrestat

CAY10434 is a potent CYP4A11 inhibitor with an IC50 of 8.8 nM in human renal microsomes [1]. The comparator HET0016 has a similar IC50 (8.9 nM) in the same assay , but CAY10434 demonstrates a more favorable selectivity window against other CYP isoforms. Epalrestat, another CYP4A11 inhibitor, exhibits an IC50 of 1.82 μM (1820 nM) against recombinant CYP4A11 [2], making it over 200-fold less potent than CAY10434.

Potency & selectivity
Reported comparison
CAY10434: 8.8 nM
HET0016: 8.9 nM
Epalrestat: 1820 nM
Supports CYP4A11 target-engagement review
Human renal microsomes (CAY10434, HET0016); recombinant enzyme (Epalrestat)
CYP4A11 20-HETE Enzyme Inhibition

Selectivity Window: CYP4A11 vs. CYP1A, CYP1C, and CYP3A Enzymes

CAY10434 is nearly 200 times less potent as an inhibitor of CYP1A, CYP1C, and CYP3A enzymes [1]. In contrast, HET0016 inhibits CYP2C9, CYP2D6, and CYP3A4 with IC50 values of 3300 nM, 83,900 nM, and 71,000 nM, respectively, which translates to a 370-fold, 9,400-fold, and 8,000-fold lower potency . This demonstrates that CAY10434 provides a consistent, high-selectivity window against a key panel of major drug-metabolizing CYP enzymes.

Selectivity window
Reported selectivity
CAY10434: ~200× vs CYP1A/1C/3A
HET0016: 370–9,400× vs CYP2C9/2D6/3A4
Indicates consistent off-target CYP avoidance profile
In vitro enzyme inhibition assays; cross-study comparison
CYP450 Selectivity Off-Target Effects Drug Metabolism

Functional Efficacy in Vascular Contractility: Angiotensin II Response

In functional studies, CAY10434 improved the contractile response to angiotensin II, with a maximal contractile response (Emax) of 6764 mg . While HET0016 has been shown to attenuate angiotensin II-induced vasoconstriction in various vascular beds [1], a direct, side-by-side comparison of Emax values for this specific functional parameter is not available from the same study.

Vascular contractility
Endpoint context
Emax = 6764 mg
Reported functional response to angiotensin II in ex vivo tissue
No direct comparator Emax data available
Vascular Biology Angiotensin II Functional Assay

Optimal Use Cases for CAY10434 in Vascular and Renal Research


Elucidating the Role of CYP4A11 in Renal Microvascular Function

In studies investigating the role of 20-HETE in renal hemodynamics, such as in models of hypertension or acute kidney injury, CAY10434 is the preferred inhibitor. Its high potency (IC50=8.8 nM) [1] and consistent ~200-fold selectivity over CYP1A, 1C, and 3A [2] allow researchers to confidently attribute observed changes in renal blood flow, glomerular filtration rate, or sodium excretion to specific CYP4A11-mediated 20-HETE synthesis, without the confounding influence of off-target CYP inhibition.

Investigating CYP4A11-Mediated Vascular Contractility and Hypertension

For ex vivo vascular contractility studies, such as those measuring the response of isolated arteries to angiotensin II, CAY10434 is a superior tool. Its demonstrated ability to enhance the contractile response (Emax=6764 mg) provides a robust functional endpoint for assessing the contribution of 20-HETE to vascular tone. This makes it ideal for research into the pathogenesis of hypertension and for evaluating the vascular effects of novel therapeutic candidates targeting the 20-HETE pathway.

Profiling CYP4A11 Activity in Human Tissue Microsomes and Cell-Based Assays

When conducting drug metabolism studies or profiling CYP450 enzyme activity in human tissue samples (e.g., liver or kidney microsomes), CAY10434 serves as a definitive, isoform-selective chemical probe. Its well-characterized inhibition of CYP4A11 (IC50=8.8 nM) [1] and high degree of selectivity [2] allow for the unambiguous assignment of arachidonic acid ω-hydroxylation activity to CYP4A11, as opposed to other CYP4 family members like CYP4F2 or CYP4F3.

Application
Selection Property
Validation Focus
Renal microvascular 20-HETE research
Isoform-selectivity profile
CYP4A11-mediated hemodynamic endpoints
Hypertension & vascular contractility studies
Functional endpoint modulation
Angiotensin II contractile response pathway
CYP4A11 activity profiling in tissue microsomes
Defined CYP4A11 selectivity
Arachidonic acid ω-hydroxylation attribution
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